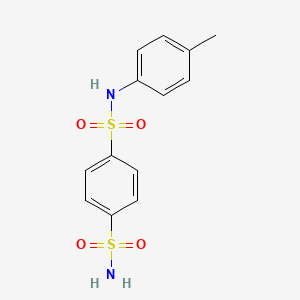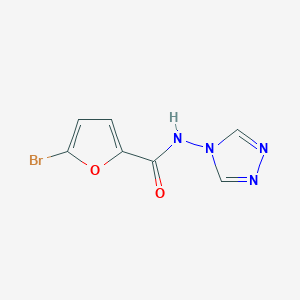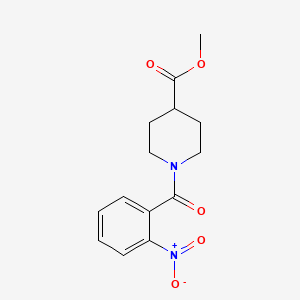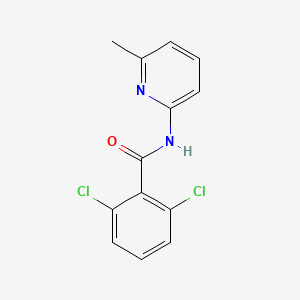
N-(4-methylphenyl)-1,4-benzenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1,4-benzenedisulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Sulindac is a member of the sulfonamide class of drugs, which are known for their anti-inflammatory and analgesic properties. The purpose of
作用機序
The mechanism of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, this compound is able to reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Sulindac has a number of biochemical and physiological effects, including its ability to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease inflammation. Sulindac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have an effect on the immune system, as it is able to reduce the production of certain cytokines that are involved in inflammation.
実験室実験の利点と制限
Sulindac has a number of advantages for use in lab experiments, including its well-established safety profile, its ability to inhibit COX enzymes, and its anti-inflammatory and analgesic properties. However, there are also some limitations to the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in lab experiments. For example, this compound may have off-target effects that could interfere with the results of experiments. In addition, this compound may not be effective in all models of inflammation or pain, and its effects may vary depending on the dose and duration of treatment.
将来の方向性
There are a number of potential future directions for research on N-(4-methylphenyl)-1,4-benzenedisulfonamide. One area of interest is the development of new analogs of this compound that may be more effective or have fewer side effects than the original compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research on the mechanisms of action of this compound, as well as its potential use in the prevention and treatment of cancer and other diseases.
合成法
Sulindac can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1,4-benzenediamine in the presence of a base, such as triethylamine. This reaction produces N-(4-methylphenyl)-1,4-benzenedisulfonamide as the final product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide, or the reaction of 4-methylbenzenesulfonyl chloride with 1,4-phenylenediamine in the presence of a reducing agent, such as sodium borohydride.
科学的研究の応用
Sulindac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Sulindac has also been studied for its potential use in the prevention of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-N-(4-methylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-10-2-4-11(5-3-10)15-21(18,19)13-8-6-12(7-9-13)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXMHYMJJUFYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)





![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)